8-Methoxy-3-methylquinoline
Overview
Description
8-Methoxy-3-methylquinoline, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA Repair Inhibition
8-Methoxy-3-methylquinoline has been studied for its role in inhibiting the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). This enzyme plays a critical role in the repair of drug- and radiation-induced DNA damage. Studies suggest that compounds like this compound can potentiate the cytotoxicity of certain cancer treatments, thereby enhancing their efficacy (Griffin et al., 1998).
Antileishmanial Activity
Research has identified that derivatives of this compound, such as lepidines, exhibit significant activity against Leishmania donovani, a parasite responsible for the disease leishmaniasis. These compounds have shown to be more effective than standard treatments in animal models (Kinnamon et al., 1978).
Spectroscopy and Computational Studies
This compound has been a subject of spectroscopic and computational studies. These studies involve the synthesis and analysis of crystalline compounds related to this compound, providing insights into their structure and properties, which are crucial for developing new medicinal compounds (Małecki et al., 2010).
Organorhodium Complexes
The compound has been used in the synthesis of organorhodium(III) complexes. These complexes have potential applications in catalysis and material science, demonstrating the versatility of this compound in inorganic chemistry (Nonoyama, 1974).
Cancer Treatment
In cancer research, this compound derivatives have been investigated for their potential to induce autophagic cell death in liver cancer cells. These compounds target specific cellular mechanisms, offering a new approach to cancer therapy (Li et al., 2021).
Quantum Entanglement in Cancer Diagnosis
A novel application of this compound is in the study of quantum entanglement dynamics for diagnosing human cancer cells, tissues, and tumors. This research represents an intersection of quantum physics and medical science, potentially opening new frontiers in cancer diagnosis (Alireza et al., 2019).
Properties
IUPAC Name |
8-methoxy-3-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-9-4-3-5-10(13-2)11(9)12-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEAUNIJRGMLRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)OC)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.